7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-5-8(7-1-2-7)3-4-13(9)10/h3-7H,1-2H2,(H,14,15) |
InChI Key |
XJARDDCPTSUDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC=C(N3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of imidazole and pyridine rings . The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automation can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its efficacy in treating infectious diseases, particularly tuberculosis.
Industry: Utilized in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Positional Isomers
- Imidazo[1,2-a]pyridine-6-carboxylic acid: Exhibits a carboxylic acid group at the 6-position instead of the 3-position. Higher melting point (250°C, decomposition) compared to the 3-carboxylic acid analog (196–197°C) . Limited pharmacological data, but positional differences likely alter reactivity in decarboxylative cross-coupling reactions .
Halogen-Substituted Derivatives
Alkyl and Cycloalkyl Substituents
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Synthesized via hydrazine hydrate and 2-aminopyridine reactions; IR spectra confirm amine groups (3190 cm⁻¹) . Derivatives show antimycobacterial activity, suggesting alkyl groups at the 2-position enhance bioactivity .
Decarboxylative Cross-Coupling
Hydrazide and Amide Derivatives
- 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide reacts with nitrous acid to form acyl azides, enabling further derivatization into thiazolidines .
Physicochemical Properties
Biological Activity
7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in treating infectious diseases, especially tuberculosis, and its mechanism of action.
| Property | Details |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 7-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
| InChI Key | XJARDDCPTSUDID-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC3=NC=C(N3C=C2)C(=O)O |
Antimicrobial Properties
Research indicates that 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant antimicrobial activity. It has been particularly studied for its potential efficacy against various pathogens, including those responsible for tuberculosis. The compound's mechanism of action likely involves the inhibition of essential enzymes or disruption of cellular processes in pathogens, making it a promising candidate for further development in medicinal chemistry .
Structure-Activity Relationship (SAR)
The unique cyclopropyl group in the structure of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid influences its biological activity. Studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity against specific targets . The structure-activity relationship is crucial for optimizing the compound's therapeutic potential.
Case Studies and Research Findings
- Antituberculosis Activity : A study explored the efficacy of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent antituberculosis activity with low micromolar IC50 values .
- Mechanism of Action : Investigations into the mechanism revealed that the compound may inhibit key metabolic pathways in pathogens. For example, it was shown to disrupt the synthesis of essential biomolecules in bacterial cells .
- Comparative Studies : Comparisons with similar compounds highlighted the distinct advantages of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid due to its cyclopropyl moiety. This structural feature was found to enhance both chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
